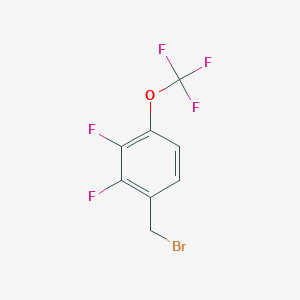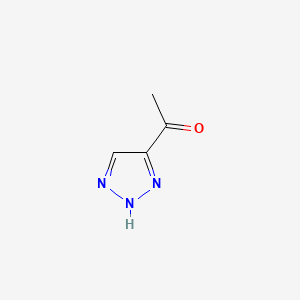
1-(1H-1,2,3-Triazol-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(1H-1,2,3-Triazol-4-yl)ethanone” is a chemical compound with the molecular formula C4H5N3O . It is a derivative of the 1,2,3-triazole family, which plays a vital role in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 1-(1H-1,2,3-Triazol-4-yl)ethanone and its analogs often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in an aqueous medium . For instance, the synthesis of a triazole compound was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of 1-(1H-1,2,3-Triazol-4-yl)ethanone consists of a triazole ring attached to an ethanone group . The triazole ring is essentially planar, and the presence of polar groups at the 1H-1,2,3-triazole substituted phenyl ring contributes to the overall activity of these compounds .Chemical Reactions Analysis
1-(1H-1,2,3-Triazol-4-yl)ethanone and its derivatives have shown to undergo various chemical reactions. For instance, they can undergo Suzuki–Miyaura cross-coupling reactions with different arylboronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(1H-1,2,3-Triazol-4-yl)ethanone include a boiling point of 288.1±13.0 °C (Predicted), a density of 1.295±0.06 g/cm3 (Predicted), and a pKa of 6.71±0.70 (Predicted) .科学的研究の応用
Synthesis and Characterization
- The compound 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone was synthesized using a click chemistry approach, characterized by various spectroscopic methods, and analyzed for thermal stability (Govindhan et al., 2017).
Antimicrobial Activity
- Novel compounds including 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones synthesized from 1-(1H-1,2,3-Triazol-4-yl)ethanone precursors showed significant antimicrobial activity (Nagamani et al., 2018).
Drug Discovery and Synthesis Methods
- Fully substituted (1H-1,2,3-triazol-4-yl)acetic acids, derived from (1H-1,2,3-triazol-4-yl)ethanones, were synthesized using practical methods like the Arndt–Eistert reaction, showing potential as building blocks in drug discovery (Pokhodylo et al., 2021).
Corrosion Inhibition
- A study on 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments, with a high inhibition efficiency, confirmed by experimental and theoretical (DFT) methods (Jawad et al., 2020).
Antifungal and Plant Growth Regulatory Activities
- Compounds synthesized by condensing 1-(pyridine-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone with aryl aldehydes showed notable antifungal and plant growth regulatory activities (Liu et al., 2007).
Synthesis of Novel Compounds for Potential Applications
- New 1,2,3-triazole-pyrazole hybrids, synthesized via 1,3-dipolar cycloaddition, displayed significant antibacterial and antifungal activity, indicating potential for diverse applications in antimicrobial treatments (Pervaram et al., 2017).
作用機序
The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . Furthermore, via molecular docking, it was deduced that the compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .
将来の方向性
The 1,2,3-triazole family, to which 1-(1H-1,2,3-Triazol-4-yl)ethanone belongs, has broad applications in biomedicinal, biochemical, and material sciences . Future research could focus on exploring these applications further, as well as developing more efficient synthesis methods for these compounds.
特性
IUPAC Name |
1-(2H-triazol-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-3(8)4-2-5-7-6-4/h2H,1H3,(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGPCWYKTKUKEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNN=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-1,2,3-Triazol-4-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2646331.png)
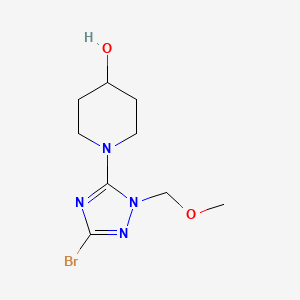
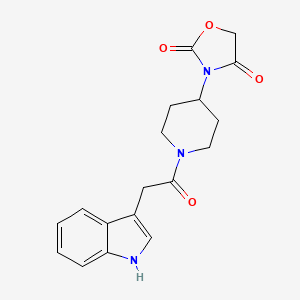
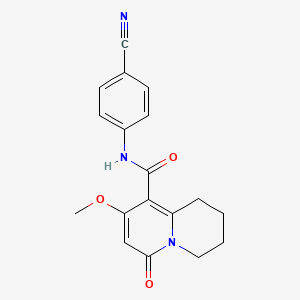
![N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidine-4-carboxamide dihydro+](/img/structure/B2646336.png)
![1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2646340.png)
![7-(Azepan-1-yl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2646341.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2646342.png)
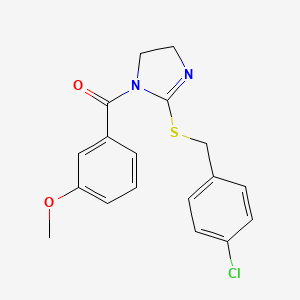
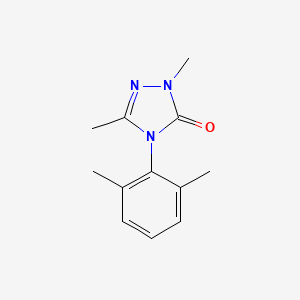
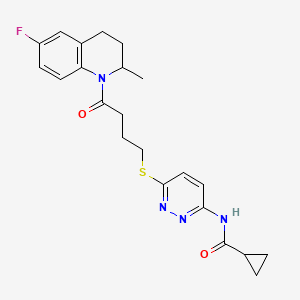
![3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2646353.png)
